4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide
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Overview
Description
4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide is a complex organic compound that features both indole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide typically involves multiple steps, starting from commercially available precursors. The indole moiety can be synthesized through Fischer indole synthesis, while the quinazoline moiety can be prepared via cyclization reactions involving anthranilic acid derivatives. The final coupling step involves the reaction of the indole and quinazoline intermediates under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: Both the indole and quinazoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indoxyl derivatives, while reduction of the quinazoline moiety can yield dihydroquinazoline derivatives.
Scientific Research Applications
4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole and quinazoline derivatives.
Medicine: This compound has potential as a lead compound for the development of new drugs, particularly those targeting cancer or neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with tryptophan-binding proteins, while the quinazoline moiety can inhibit certain kinases. These interactions can modulate various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]butanamide: Lacks the methyl group on the quinazoline moiety.
4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pentanamide: Has an additional carbon in the butanamide chain.
Uniqueness
4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide is unique due to the presence of both indole and quinazoline moieties, which can interact with different molecular targets and pathways. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H24N4O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C23H24N4O2/c1-16-26-21-11-5-3-9-19(21)23(29)27(16)14-13-24-22(28)12-6-7-17-15-25-20-10-4-2-8-18(17)20/h2-5,8-11,15,25H,6-7,12-14H2,1H3,(H,24,28) |
InChI Key |
VYAFVOQVHTVTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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